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Compound of Interest

Compound Name: 2-Methoxy-5-methylthiophenol

CAS No.: 83485-33-0

Cat. No.: B2842379

Get Quote

Executive Summary
2-Methoxy-5-methylthiophenol (CAS: 83485-33-0) is a functionalized aromatic intermediate

often encountered in the metabolic profiling of sulfur-containing psychoactive drugs (e.g., 2C-T

series) and as a degradation product in agrochemical synthesis. Its structural duality—

possessing both an electron-donating methoxy group (ortho to phenol) and a methylthio group

(meta to phenol)—creates a unique mass spectral fingerprint.

This guide provides a detailed analysis of its Electron Ionization (EI) fragmentation pattern,

distinguishing it from structural isomers (e.g., 4-methylthio analogues) and oxygenated

counterparts (e.g., 2-methoxy-5-methylphenol).
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Property Specification

Chemical Name 2-Methoxy-5-methylthiophenol

Molecular Formula C₈H₁₀O₂S

Molecular Weight 170.23 g/mol

Monoisotopic Mass 170.0401 Da

Key Substituents
Hydroxyl (-OH) at C1, Methoxy (-OCH₃) at C2,

Methylthio (-SCH₃) at C5

Isotopic Signature
Distinctive ³⁴S peak at M+2 (~4.5% relative

abundance)

Experimental Protocol (GC-EI-MS)[2]
To ensure reproducible fragmentation data, the following instrument parameters are

recommended. This protocol minimizes thermal degradation of the thiol moiety.

Sample Preparation:

Solvent: Dichloromethane or Methanol (HPLC grade).

Concentration: 10 µg/mL.

Derivatization (Optional): TMS derivatization (BSTFA + 1% TMCS) is recommended to

improve peak shape and confirm the phenol moiety (Shift M+ to 242).

Instrument Parameters:

Ionization Source: Electron Ionization (EI).[1][2]

Electron Energy: 70 eV (Standard).[1]

Source Temperature: 230°C.

Transfer Line: 280°C.
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Scan Range:m/z 40–300.

Fragmentation Analysis (Mechanism & Causality)[4]
The fragmentation of 2-Methoxy-5-methylthiophenol is governed by the stability of the

aromatic ring and the directing effects of the ortho-methoxy and meta-methylthio groups.

Primary Ion: Molecular Ion (M⁺) • m/z 170
Observation: Intense peak due to the stable aromatic system.

Isotope Check: A significant M+2 peak at m/z 172 is observed due to the ³⁴S isotope (4.4%

natural abundance), distinguishing this compound immediately from non-sulfur analogs like

2-Methoxy-5-methylphenol.

Base Peak Pathway: Radical Loss of Methyl (M–15) • m/z
155

Mechanism: The loss of a methyl radical ([2]•CH₃) is the dominant pathway.

Causality: While methyl loss could theoretically occur from the -SCH₃ or -OCH₃ group, it is

energetically favored from the methoxy group (-OCH₃). This forms a resonance-stabilized

oxonium ion (quinoid-like structure), a behavior characteristic of guaiacol derivatives (ortho-

methoxyphenols).

Structure: [C₇H₇O₂S]⁺.

Secondary Fragmentation: Carbon Monoxide Loss (M–
15–28) • m/z 127

Mechanism: The ion at m/z 155 undergoes ring contraction or rearrangement to expel a

neutral Carbon Monoxide (CO) molecule.

Significance: This confirms the presence of the phenolic oxygen attached to the ring.

Tertiary Fragmentation: Thio-Specific Losses
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Loss of[3] •SCH₃ (m/z 123): Direct cleavage of the methylthio radical from the molecular ion.

Less abundant than the M-15 peak but diagnostic for the -SCH₃ group.

Loss of CS (m/z 111): From the m/z 155 fragment, loss of CS (44 Da) can occur,

characteristic of aromatic sulfur compounds.

Comparative Analysis: Target vs. Alternatives
Differentiation of 2-Methoxy-5-methylthiophenol from its isomers and analogs is critical in

metabolite identification.

Comparison 1: Vs. Oxygen Analog (2-Methoxy-5-
methylphenol)

Alternative: 2-Methoxy-5-methylphenol (Isocreosol), MW 138.

Differentiation:

Mass Shift: The target is +32 Da heavier (S replaces O).

Isotope Pattern: The alternative lacks the M+2 ³⁴S signature.

Fragmentation: Both share the dominant M-15 (loss of methyl) pathway, but the target

shows sulfur-specific fragments (loss of •SH or CS).[4]

Comparison 2: Vs. Positional Isomer (2-Methoxy-4-
methylthiophenol)

Alternative: Isomer with -SCH₃ at the para (4) position.

Differentiation:

Ion Intensity Ratios: The para-isomer often exhibits a more intense M+ and a more stable

M-15 ion due to enhanced resonance delocalization across the para axis compared to the

meta (5) position of the target.

Ortho Effect: The target (2-OMe, 1-OH) retains the "guaiacol" ortho-effect (loss of CH₃OH

or H₂O), which is less pronounced if the methoxy group were moved to the 3 or 4 position.
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Summary Data Table
Feature

Target: 2-Methoxy-5-

methylthiophenol

Analog: 2-Methoxy-

5-methylphenol

Isomer: 4-

Methylthio- isomer

Molecular Ion (M⁺) 170 138 170

Base Peak 155 (M–CH₃) 123 (M–CH₃) 155 (M–CH₃)

M+2 Abundance ~4.5% (High) <1% (Low) ~4.5% (High)

Key Neutral Loss CO (28), CS (44) CO (28) CO (28), CS (44)

Differentiation Key MW + Isotope MW
Retention Time + Ion

Ratios

Visualization: Fragmentation Pathways[3][8]
The following diagram illustrates the primary fragmentation pathways for 2-Methoxy-5-
methylthiophenol (M=170) compared to its oxygen analog.

Target: 2-Methoxy-5-methylthiophenol
[M]+ m/z 170
(C8H10O2S)

Base Peak: [M-CH3]+
m/z 155

(Stable Quinoid Ion)

- •CH3 (15 Da)
(Methoxy Cleavage)

[M-SCH3]+
m/z 123

- •SCH3 (47 Da)

Analog: 2-Methoxy-5-methylphenol
[M]+ m/z 138
(C8H10O2)

Base Peak: [M-CH3]+
m/z 123

- •CH3 (15 Da)

[M-CH3-CO]+
m/z 127

- CO (28 Da)
(Ring Contraction)

[M-CH3-CO]+
m/z 95

- CO (28 Da)

Click to download full resolution via product page

Caption: Comparative fragmentation pathway showing the parallel methyl/CO loss mechanisms

between the target thio-compound (Blue) and its oxygen analog (Red).
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Differentiation Workflow

Unknown Analyte Spectrum Check Molecular Ion (M+)

M+ = 138

M+ = 170

ID: 2-Methoxy-5-methylphenol
(Oxygen Analog)

Check M+2 (172)
Isotope Ratio

< 1%
(No Sulfur)Rare

~ 4.5%
(Sulfur Present) Check Base Peak & Retention

ID: 2-Methoxy-5-methylthiophenol
(Target)

Base m/z 155
+ Guaiacol Pattern

ID: 4-Methylthio Isomer
(Check Standards)

Base m/z 155
+ Diff. Retention

Click to download full resolution via product page

Caption: Logical decision tree for distinguishing 2-Methoxy-5-methylthiophenol from common

isomeric and isobaric interferences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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